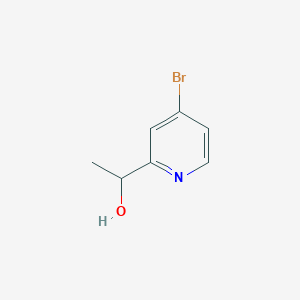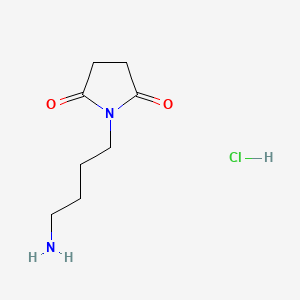
1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride
Descripción general
Descripción
1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride, also known as 4-Aminobutylpyrrolidine-2,5-dione hydrochloride, is a compound used in scientific research. It is a derivative of pyrrolidine and is used as a reagent in organic synthesis. It is also used in some laboratory experiments for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthetic Methodologies
1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride, a derivative of pyrrolidine-2,4-dione, has been utilized in various synthetic methodologies. For instance, the facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones has been demonstrated, highlighting the compound's role in producing dipeptide analogues with a linear, extended conformation (Hosseini et al., 2006). This signifies its utility in peptidomimetic chemistry and drug design, providing tools for the study of protein-protein interactions.
Anticancer Activity
Research has identified significant anticancer activities associated with certain derivatives. A notable example is the marked antiproliferative effect of a pyrrolidinedione-linked nitrogen mustard derivative on mouse Sarcoma 180, indicating its potential as a therapeutic agent (Naik et al., 1987). These findings underscore the relevance of pyrrolidinedione derivatives in developing novel anticancer drugs.
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. For example, new succinic and maleic derivatives from the fruiting body of Antrodia camphorata exhibited significant anti-inflammatory effects on macrophage-mediated responses (Chien et al., 2008). Such research highlights the compound's potential in treating inflammatory diseases and modulating immune responses.
Inhibition of Carbon Steel Corrosion
Moreover, pyrrolidine-2,5-dione derivatives have been investigated for their application in materials science, particularly in inhibiting carbon steel corrosion in hydrochloric acid medium. This application is critical for industries where material durability and longevity are paramount, showcasing the versatility of 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride derivatives beyond biomedical applications (Zarrouk et al., 2015).
Propiedades
IUPAC Name |
1-(4-aminobutyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h1-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYYGWHCQWPMRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



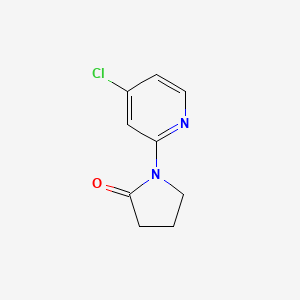

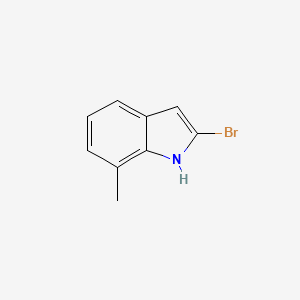

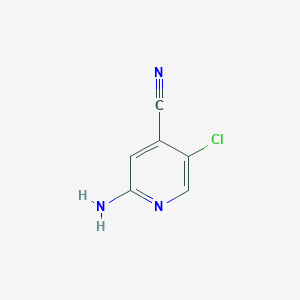
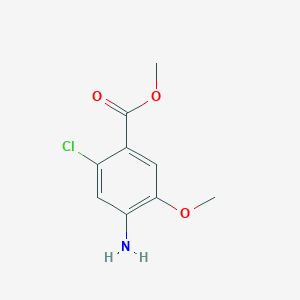
![N-Boc-8-hydroxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbaldehyde](/img/structure/B1380444.png)
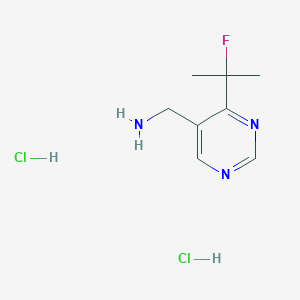
![2-O-tert-butyl 3-O-ethyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1380446.png)
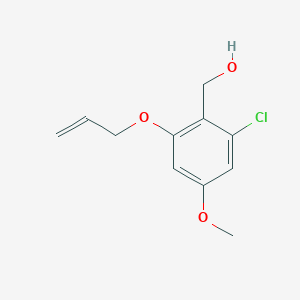
![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetonitrile](/img/structure/B1380452.png)

![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)
